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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamic acid

Cat. No.: B1210485

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trimethoxycinnamic acid (TMCA), a naturally occurring compound found in plants like
Polygala tenuifolia[1]. TMCA and its derivatives are of significant interest in drug discovery due
to their wide range of biological activities, including antidepressant, anticonvulsant, antitumor,
and anti-inflammatory properties[1][2]. Accurate spectroscopic analysis is fundamental for the
identification, characterization, and quality control of this compound in research and
development.

This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are
provided to ensure reproducibility, and the data is summarized in clear, tabular formats for ease
of reference and comparison.

Spectroscopic Data Summary

The structural characterization of 3,4,5-Trimethoxycinnamic acid (IUPAC Name: (E)-3-(3,4,5-
trimethoxyphenyl)prop-2-enoic acid) is confirmed by a combination of spectroscopic
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techniques. The following tables summarize the key data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry.

'H Nuclear Magnetic Resonance (NMR) Data

1H NMR spectroscopy is used to determine the proton environment in the molecule. The data
below, obtained at 600 MHz in a water (H20) solvent, shows characteristic peaks for the
aromatic, vinylic, and methoxy protons.

. . Multiplicity & Integration .
Chemical Shift (8) ppm . Assighment
(Predicted)

7.22 d, 1H H-a (vinylic)

6.80 s, 2H H-2', H-6' (aromatic)
6.39 d, 1H H-B (vinylic)

3.84 s, 6H 3,5 -OCHs

3.76 s, 3H 4' -OCHs

Data sourced from a 600 MHz
spectrum in H20.[3][4]

13C Nuclear Magnetic Resonance (NMR) Data

13C NMR provides information about the carbon skeleton of the molecule. The following
assignments are based on spectra obtained in Deuterated Chloroform (CDCIs).
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Chemical Shift (8) ppm Assignment

165.9 C=0 (Carboxylic Acid)
153.6 C-3, C-5

140.9 C-a

139.8 c-4

130.6 Cc-1

120.4 C-B

105.1 Cc-2', C-6'

61.1 4' -OCHs

56.3 3, 5'-OCHs

Data corresponds to spectra obtained in
Chloroform-d.[5][6]

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule through their
characteristic vibrational frequencies. The data below is consistent with the structure of TMCA,
showing key stretches for the hydroxyl, carbonyl, carbon-carbon double bonds, and ether
linkages.
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3440 O-H stretch Carboxylic Acid
~3000 C-H stretch (aromatic/vinylic) Ar-H, C=C-H
~2940, ~2840 C-H stretch (aliphatic) -OCHs

~1710 C=0 stretch Carboxylic Acid
~1630 C=C stretch (alkene) Vinylic C=C
~1580 C=C stretch (aromatic) Aromatic Ring
~1240, ~1125 C-O stretch Aryl Ether

Characteristic wavenumbers
derived from reported spectra
of TMCA derivatives.[1][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, confirming the molecular weight and aiding in structural

elucidation. The molecular weight of 3,4,5-Trimethoxycinnamic acid is 238.24 g/mol .[3]
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miz lon Type Method

238.0 [M]*+ GC-MS (El)

223.0 [M-CHs]* GC-MS (EI)

221.078 [M-H20+H]* (Predicted) MS-MS (Positive lon)
206.054 [M-H20-CHs]* (Predicted) MS-MS (Positive lon)
239.088 [M+H]*+ MS-MS (Positive lon)

Data sourced from Gas
Chromatography-Mass
Spectrometry (GC-MS) with
Electron lonization (EI) and
tandem Mass Spectrometry
(MS-MS).[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3,4,5-Trimethoxycinnamic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a pure chemical compound.

Experimental Protocols

The methodologies described below are representative of standard practices for obtaining
high-quality spectroscopic data for compounds like 3,4,5-Trimethoxycinnamic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: *H and 3C NMR spectra are typically recorded on a high-field spectrometer,
such as a 600 MHz JEOL JNM-ECA 600II or equivalent instrument.[1]

Sample Preparation: A few milligrams of the 3,4,5-Trimethoxycinnamic acid sample are
dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-ds, or H20) in a standard 5 mm
NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shifts
(0), reported in parts per million (ppm).[6]

Data Acquisition: For 'H NMR, standard pulse sequences are used. For 13C NMR, proton-
decoupled spectra are acquired to simplify the spectrum to single lines for each unique
carbon atom.

Data Reporting: Chemical shifts are reported relative to the solvent resonance or TMS. Data
includes the chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet),
coupling constants (J) in Hertz (Hz), and integration (for *H NMR).[6]

Infrared (IR) Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer, such as a Nicolet iS5 IR spectrometer.[1]

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid sample is placed directly on the ATR
crystal. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

Data Acquisition: Spectra are typically collected over a range of 4000-450 cm~* with a
resolution of 2-4 cm~1. Multiple scans (e.g., 256) are accumulated to improve the signal-to-
noise ratio.[1]

Data Reporting: The positions of major absorption bands are reported in wavenumbers
(cm™2).

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra (HR-MS) can be obtained using a system like
a liquid chromatograph (LC) coupled to an Orbitrap mass spectrometer equipped with a
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heated electrospray ionization (HESI) source.[1] For volatile derivatives, Gas
Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (El) source may
be used.[3]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration. For LC-MS, the solution is directly injected into the
instrument.

Data Acquisition: In positive ion mode for ESI, the instrument is set to detect protonated
molecules [M+H]*. In EI mode, the instrument detects the radical cation [M]* and its
subsequent fragments. The mass analyzer scans over a defined m/z range.

Data Reporting: The mass-to-charge ratios (m/z) of the molecular ion and significant
fragment ions are reported. For HR-MS, masses are reported to several decimal places,
allowing for the determination of the elemental formula.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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